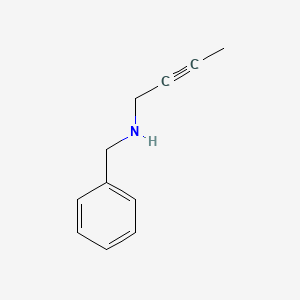

Benzyl-but-2-ynyl-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl-but-2-ynyl-amine is a compound that is part of a broader class of organic molecules which include an amine group attached to a benzyl moiety and an alkyne functionality. This structure is significant in synthetic chemistry due to its versatility and reactivity, which allows for the creation of various complex molecules.

Synthesis Analysis

The synthesis of amines, such as benzyl-but-2-ynyl-amine, can be achieved through the use of N-tert-butanesulfinyl imines as intermediates. These intermediates are highly versatile and can be prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with a range of aldehydes and ketones. The tert-butanesulfinyl group serves as an activating and chiral directing group, which can be removed post-nucleophilic addition by acid treatment, yielding a variety of highly enantioenriched amines .

Molecular Structure Analysis

The molecular structure of related compounds, such as N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-tetramethylbutylamino)-1-benzofuran-3-yl]amine, has been characterized using techniques like FT-IR and NMR spectroscopy. Density Functional Theory (DFT) calculations are often employed to predict the geometrical structures and vibrational frequencies, which are then compared with experimental data for validation .

Chemical Reactions Analysis

Benzyl-but-2-ynyl-amine analogues have been synthesized and evaluated for their inhibitory activity against monoamine oxidase (MAO). These compounds, such as benzhydrylidene-prop-2-ynyl-amine, exhibit potent inhibitory properties and selectivity towards MAO-A and MAO-B. The propargyl group in these molecules is crucial for their activity, as it interacts with the flavin adenine dinucleotide (FAD) in the active site of the enzyme .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl-but-2-ynyl-amine derivatives can be inferred from related compounds. For instance, the synthesis of benzothiazol-2-yl-(4-chloro-benzylidene)-amine involves the reaction of 2-aminobenzothiazole with an aldehyde, and the resulting product exhibits specific spectroscopic characteristics and reactivity patterns. The ligand forms complexes with various metal ions, suggesting potential applications in coordination chemistry .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-benzylbut-2-yn-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHGWNJOOFCIGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCNCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389255 |

Source

|

| Record name | Benzyl-but-2-ynyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzylbut-2-yn-1-amine | |

CAS RN |

4626-58-8 |

Source

|

| Record name | Benzyl-but-2-ynyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1305284.png)